molecular formula C7H10O5 B2431569 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- CAS No. 53282-74-9

2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel-

Cat. No.: B2431569
CAS No.: 53282-74-9
M. Wt: 174.152
InChI Key: IXJAJAOTVFAFBN-DRGSQQHPSA-N
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Description

2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- is a chiral epoxide derivative Epoxides are three-membered cyclic ethers known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- typically involves the epoxidation of a suitable precursor. One common method is the reaction of a dicarboxylic acid derivative with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less sterically hindered carbon of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme-catalyzed reactions involving epoxides and their corresponding diols.

Medicine

Industry

Used in the production of polymers and resins, where its reactivity can be harnessed to create cross-linked materials with desirable properties.

Mechanism of Action

The compound exerts its effects primarily through its reactive epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by enzymes or occur under chemical conditions, targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Epoxybutane: A simpler epoxide with similar reactivity but lacking the carboxylic ester groups.

    2,3-Epoxypropyl acetate: Another epoxide with an ester group, but with different steric and electronic properties.

Properties

IUPAC Name

dimethyl (2R,3R)-2-methyloxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJAJAOTVFAFBN-MHTLYPKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](O1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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